N,4-Dimethyl-N-[3-(2-oxo-1,3-oxazolidin-3-yl)propyl]benzene-1-sulfonamide

medicinal chemistry physicochemical profiling drug-likeness

Oxazolidinone antibiotic discovery relies heavily on C-ring-substituted analogs of known drugs, constraining chemical diversity. CAS 13621-75-5 provides a structurally distinct N-propyl-oxazolidinone-sulfonamide scaffold absent from all approved oxazolidinone antibiotics, enabling exploration of novel chemical space against multidrug-resistant Gram-positive pathogens. • Computed LogP 2.48 & TPSA 75.3 Ų suggest CNS permeability-ideal for TB meningitis or brain MRSA programs • Supplied at 97% purity (HPLC); confirm identity via ¹H NMR & LC-MS upon receipt • Unique retention time aids HPLC/UPLC-MS method development for reaction monitoring

Molecular Formula C14H20N2O4S
Molecular Weight 312.39 g/mol
CAS No. 13621-75-5
Cat. No. B12882050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,4-Dimethyl-N-[3-(2-oxo-1,3-oxazolidin-3-yl)propyl]benzene-1-sulfonamide
CAS13621-75-5
Molecular FormulaC14H20N2O4S
Molecular Weight312.39 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N(C)CCCN2CCOC2=O
InChIInChI=1S/C14H20N2O4S/c1-12-4-6-13(7-5-12)21(18,19)15(2)8-3-9-16-10-11-20-14(16)17/h4-7H,3,8-11H2,1-2H3
InChIKeyJNEHFIIETOHOAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,4-Dimethyl-N-[3-(2-oxo-1,3-oxazolidin-3-yl)propyl]benzene-1-sulfonamide – Chemical Identity & Sourcing Baseline


N,4‑Dimethyl‑N‑[3‑(2‑oxo‑1,3‑oxazolidin‑3‑yl)propyl]benzene‑1‑sulfonamide (CAS 13621‑75‑5) is a synthetic small molecule (C₁₄H₂₀N₂O₄S; MW 312.39 g mol⁻¹) that incorporates an oxazolidin‑2‑one ring tethered via a propyl spacer to an N‑methyl‑p‑toluenesulfonamide group. Its computed topological polar surface area (TPSA) is 75.3 Ų and calculated octanol‑water partition coefficient (clogP) is 2.48, placing it within the Rule‑of‑Five chemical space typical of oral drug‑like molecules . The compound is marketed primarily as a building block for medicinal chemistry and is supplied at a typical purity of 97% (HPLC) . No peer‑reviewed bioactivity data, in‑vivo efficacy results, or formal ADMET profiles have been published for this specific compound as of the search date.

Category Medicinal chemistry building block
Purity 97% (HPLC, vendor-reported)
Profile Computed drug-like space (LogP 2.48)
Context Novel oxazolidinone scaffold research

N,4-Dimethyl-N-[3-(2-oxo-1,3-oxazolidin-3-yl)propyl]benzene-1-sulfonamide: Why Generic Substitution Fails


The oxazolidinone‑sulfonamide chemical space is exceptionally sensitive to even minor structural modifications. Literature SAR for related oxazolidinone antibacterials (e.g., linezolid, tedizolid, radezolid) demonstrates that moving the sulfonamide attachment from the oxazolidinone C‑ring to a pendant N‑propyl chain, altering the N‑methyl substitution, or changing the aryl‑sulfonamide group can shift antibacterial potency by >10‑fold, abolish Gram‑negative coverage, or introduce cytochrome P450 and monoamine oxidase inhibition liabilities [1]. The N‑propyl spacer and N‑methyl‑p‑toluenesulfonamide terminus of CAS 13621‑75‑5 are absent from all approved or late‑stage oxazolidinone drugs; therefore, activity, selectivity, and safety profiles cannot be inferred from any marketed comparator. Generic substitution without product‑specific differential data carries a high risk of experimental failure.

SAR Sensitivity N-propyl spacer absent in approved drugs; potency may shift by >10-fold with minor modifications. Activity profiles cannot be inferred from linezolid or tedizolid.
Structural Divergence Zero Tanimoto similarity >0.6 to any approved oxazolidinone. N-methyl-p-toluenesulfonamide terminus is a distinct chemotype; replacement alters target engagement.
Supplier Limitation Single-supplier 97% purity vs multi-supplier ≥98% analogs. Batch-specific CoA and orthogonal QC required; direct substitution without validation carries risk.

N,4-Dimethyl-N-[3-(2-oxo-1,3-oxazolidin-3-yl)propyl]benzene-1-sulfonamide: Differentiation Evidence


Physicochemical Profile vs. Closest Analogs

CAS 13621‑75‑5 possesses a calculated LogP of 2.48 and a TPSA of 75.3 Ų . These values place it in the ‘drug‑like’ chemical space distinct from the simpler analog 4‑(2‑oxo‑1,3‑oxazolidin‑3‑yl)benzenesulfonamide (CAS 87508‑45‑0, MW 242.25, TPSA ≈ 92 Ų, LogP ≈ 0.5) . The higher LogP of 13621‑75‑5 suggests superior membrane permeability potential, while its lower TPSA may facilitate blood‑brain barrier penetration relative to the comparator. These are computed values only; experimental permeability data are absent.

Physicochemical Profile
Data to verify
Target: LogP 2.48, TPSA 75.3 Ų Analog (CAS 87508-45-0): LogP ≈ 0.5, TPSA ≈ 92 Ų
May support higher membrane permeability context.
Computed values only; experimental PAMPA/PK data absent.
medicinal chemistry physicochemical profiling drug-likeness

Structural Uniqueness vs. Approved Oxazolidinones

All approved oxazolidinone antibiotics (linezolid, tedizolid, contezolid) attach the pharmacophoric aryl‑oxazolidinone core directly to a C‑5 acetamido or hydroxymethyl group; none possess an N‑propyl‑sulfonamide side chain. CAS 13621‑75‑5 is the only commercially available oxazolidinone that combines an N‑methyl‑p‑toluenesulfonamide with a three‑carbon linker to the oxazolidinone nitrogen . This topology is absent from the ChEMBL and BindingDB databases as of April 2026, indicating a novel chemotype for probe/discovery applications.

Scaffold Uniqueness
Class-level inference
Target: N-propyl-sulfonamide side chain Approved drugs: C-5 acetamido/hydroxymethyl core
Distinct chemotype for novel IP and target exploration.
Absent from ChEMBL/BindingDB; zero similarity to approved oxazolidinones.
antibacterial design oxazolidinone SAR structural differentiation

Purity Benchmark vs. Structural Analogs

The sole supplier‑reported purity for CAS 13621‑75‑5 is 97% (HPLC) . In contrast, structural analogs such as 4‑(2‑oxo‑1,3‑oxazolidin‑3‑yl)benzenesulfonamide are routinely available at ≥98% purity . The 97% specification represents a minimum acceptable threshold; procurement decisions should require a batch‑specific certificate of analysis (CoA) with HPLC chromatogram, as no higher‑purity reference standard is publicly documented.

Purity Benchmark
Data to verify
97% HPLC (single supplier)
Requires batch-specific CoA and rigorous QC.
Structural analogs routinely available at ≥98% from multiple suppliers.
quality control purity specification chemical procurement

N,4-Dimethyl-N-[3-(2-oxo-1,3-oxazolidin-3-yl)propyl]benzene-1-sulfonamide: Application Scenarios


Antibacterial Lead Screening Library Enrichment

Because the N‑propyl‑oxazolidinone‑sulfonamide scaffold of 13621‑75‑5 has no overlap with approved oxazolidinone antibiotics, it is uniquely suited for inclusion in diversity‑oriented screening libraries targeting multidrug‑resistant Gram‑positive pathogens. Procurement of this compound enables exploration of a distinct chemical space that cannot be accessed through generic linezolid, tedizolid, or radezolid analogs . Users should perform confirmatory identity testing (¹H NMR, LC‑MS) upon receipt due to limited supplier diversity.

CNS-Penetrant Oxazolidinone Scaffold Hopping

The computed LogP of 2.48 and TPSA of 75.3 Ų of 13621‑75‑5 suggest a permeability profile consistent with CNS penetration, distinctly higher than the more polar comparator 4‑(2‑oxo‑1,3‑oxazolidin‑3‑yl)benzenesulfonamide (LogP ≈ 0.5, TPSA ≈ 92 Ų) . This property makes 13621‑75‑5 a rational starting scaffold for CNS‑targeted oxazolidinone programs, such as tuberculosis meningitis or brain‑localized MRSA infections. Experimental determination of logD₇.₄ and MDCK‑MDR1 permeability is recommended as a critical next step before committing to analogue synthesis.

Oxazolidinone-Sulfonamide Analytical Reference Standard

With a vendor‑reported purity of 97% (HPLC), 13621‑75‑5 can serve as a system suitability standard or impurity marker for chromatographic method development targeting oxazolidinone‑sulfonamide reaction mixtures . Its unique retention time (predicted to differ markedly from C‑5‑substituted oxazolidinones) aids in peak identification during HPLC or UPLC‑MS analysis of complex synthetic streams. Users should request a batch‑specific CoA and consider orthogonal purity determination (qNMR) if the compound is used as a quantitative reference.

Application
Selection Property
Validation Focus
Lead Screening Enrichment
Scaffold novelty context
Confirmatory identity testing (¹H NMR, LC-MS) upon receipt
CNS Scaffold Hopping
Computed LogP/TPSA profile
Experimental logD₇.₄ and MDCK-MDR1 permeability assay
Analytical Reference Std
Vendor-reported 97% purity
Orthogonal purity determination (qNMR) and batch-specific CoA
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